

Preclinical Comparison of DGN462-based and Maytansinoid-based Anti-CD19 Antibody-Drug Conjugates

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Compound of Interest		
Compound Name:	DGN462	
Cat. No.:	B12422277	Get Quote

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This guide provides a comparative analysis of the preclinical data for the novel **DGN462**-based antibody-drug conjugate (ADC), huB4-**DGN462**, and the clinically evaluated maytansinoid-based ADC, SAR3419 (coltuximab ravtansine). Both ADCs target the CD19 antigen, a clinically validated target for B-cell malignancies. While huB4-**DGN462** is currently in the preclinical stage of development, the available data suggests a promising anti-tumor profile. SAR3419 has been evaluated in Phase I and II clinical trials, providing a benchmark for efficacy and safety.

Overview of Compared Antibody-Drug Conjugates

huB4-**DGN462** is an investigational ADC that combines the humanized anti-CD19 antibody, huB4, with the potent DNA-alkylating agent **DGN462**. The linkage is achieved through a cleavable disulfide sulfo-SPDB linker. This novel construct aims to deliver a highly potent cytotoxic payload directly to CD19-expressing tumor cells.

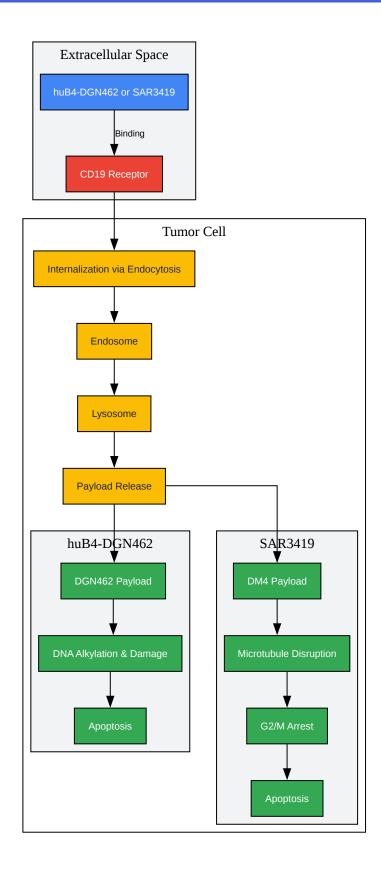
SAR3419 (Coltuximab Ravtansine) is an ADC that utilizes the same huB4 anti-CD19 antibody but is conjugated to the maytansinoid derivative DM4, a potent tubulin inhibitor, via a cleavable SPDB linker.[1] SAR3419 has undergone clinical evaluation in patients with relapsed or refractory B-cell non-Hodgkin's lymphoma and acute lymphoblastic leukemia.[2][3][4]



Mechanism of Action

Both huB4-**DGN462** and SAR3419 share a similar initial mechanism of action involving binding to the CD19 receptor on B-cells, followed by internalization. The key difference lies in the cytotoxic payload and its cellular target.









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